molecular formula C9H12O3 B127115 Trimethylphloroglucinol CAS No. 4463-03-0

Trimethylphloroglucinol

Cat. No.: B127115
CAS No.: 4463-03-0
M. Wt: 168.19 g/mol
InChI Key: MNBSXKSWDLYJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylphloroglucinol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of phloroglucinol, where three hydroxyl groups are replaced by three methoxy groups. This compound is known for its applications in pharmaceuticals, particularly for its antispasmodic properties.

Mechanism of Action

Target of Action

Trimethylphloroglucinol, also known as Phloroglucinol, primarily targets the smooth muscle cells in the body . It is particularly effective against the smooth muscles of the digestive and biliary tracts . It also inhibits the action of Catechol-O-Methyl Transferase (COMT), a key enzyme involved in the metabolism of catecholamines .

Mode of Action

This compound acts by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect, reducing spasms and associated pain . The compound’s interaction with COMT may also contribute to its spasmolytic properties by inducing relaxation of smooth muscular spasms .

Biochemical Pathways

Its inhibition of voltage-dependent calcium channels suggests it may impact calcium signaling pathways within smooth muscle cells . By inhibiting COMT, it could also influence the metabolic pathways of catecholamines .

Pharmacokinetics

It’s known that the compound can be excreted in urine as the parent drug, sulfo- and glucurono-conjugates, and hydroxylated metabolites .

Result of Action

The primary result of this compound’s action is the reduction of spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions such as colic . In addition, it has been used in trials studying the diagnostic of Colonoscopy .

Action Environment

It’s known that the presence of water in the crystal lattice of pharmaceutical compounds can lead to significant changes in their physicochemical properties, such as solubility, dissolution rate, chemical stability, and bioavailability . Therefore, factors such as humidity and temperature could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphloroglucinol can be synthesized from phloroglucinol through methylation. The process involves the reaction of phloroglucinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfuric acid as a catalyst. The process starts with phloroglucinol as the raw material, which undergoes a series of reactions to introduce the methyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylphloroglucinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to phloroglucinol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Trimethylphloroglucinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phloroglucinol: The parent compound with hydroxyl groups instead of methoxy groups.

    1,3,5-Trimethoxybenzene: Another derivative with similar structural features but different functional properties.

    Hydroxyquinol (1,2,4-benzenetriol): An isomer of phloroglucinol with hydroxyl groups in different positions.

    Pyrogallol (1,2,3-benzenetriol): Another isomer with distinct chemical behavior.

Uniqueness: Trimethylphloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and stability compared to phloroglucinol, making it more suitable for certain pharmaceutical applications .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSXKSWDLYJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196258
Record name Trimethylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-03-0
Record name Trimethylphloroglucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4463-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylphloroglucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylphloroglucinol
Reactant of Route 2
Reactant of Route 2
Trimethylphloroglucinol
Reactant of Route 3
Trimethylphloroglucinol
Reactant of Route 4
Trimethylphloroglucinol
Reactant of Route 5
Trimethylphloroglucinol
Reactant of Route 6
Trimethylphloroglucinol
Customer
Q & A

    A: While the exact mechanism of action remains unclear, research suggests that Trimethylphloroglucinol might exert its antispasmodic effect by decreasing the sensitivity of smooth muscle contractile proteins to calcium. [] Further research is needed to fully elucidate its interaction with molecular targets and downstream effects.

      A: this compound has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. [, , ]

        A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors, is widely used for the analysis of this compound. [, , , , , ] Spectrophotometric methods have also been explored for its quantification. []

          A: Studies indicate that this compound exhibits degradation under oxidative conditions (exposure to hydrogen peroxide), while showing better stability under acidic, basic, and thermal stress. [, ]

              ANone: The provided research papers mainly focus on analytical methods and do not provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of this compound.

                A: While this compound is generally considered safe, there have been isolated case reports of severe allergic reactions (anaphylaxis) associated with its use. [, ]

                  A: Research has explored the effects of this compound on colonic motility in both animal models (dogs) [] and human clinical studies. [, ]

                    A: Clinical trials have shown that this compound, often in combination with phloroglucinol, can reduce pain associated with IBS. [, , , ]

                      A: Analytical method validation for this compound involves assessing parameters like linearity, accuracy, precision, system suitability, specificity, and robustness to ensure the reliability and accuracy of the method. [, , ]

                      A: A common synthesis route for this compound involves a multi-step process starting with the nitration of mesitylene, followed by reduction, dinitration, another reduction step, and finally hydrolysis. []

                      A: this compound has shown potential as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in areas like filtration and separation technologies. [] Additionally, it has been investigated for its potential antiglycation properties. []

                    Disclaimer and Information on In-Vitro Research Products

                    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.